N-DMTr-N4-benzoyl-morpholino-cytosine-5'-O-phosphoramidite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves the protection of the cytosine base with a benzoyl group at the N4 position and a dimethoxytrityl (DMTr) group at the 5’-hydroxyl position . The phosphoramidite group is then introduced at the 5’-position to form the final compound . The reaction conditions typically involve the use of organic solvents and reagents such as dichloromethane, diisopropylethylamine, and tetrazole .
Industrial Production Methods
Industrial production of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:
Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Trichloroacetic acid in dichloromethane for DMTr removal.
Major Products Formed
Oxidation: Formation of phosphate triester.
Substitution: Exposure of the 5’-hydroxyl group for further oligonucleotide synthesis.
Scientific Research Applications
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications :
Mechanism of Action
The mechanism of action of N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis . The compound acts as a building block, allowing for the sequential addition of nucleotides to form a desired sequence . The DMTr group protects the 5’-hydroxyl group during synthesis, preventing unwanted side reactions . Once the oligonucleotide synthesis is complete, the DMTr group is removed to expose the 5’-hydroxyl group for further modifications or applications .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite: Similar in structure but contains a methyl group at the 5-position of the cytosine base.
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite: The parent compound used for comparison.
Uniqueness
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite is unique due to its specific protective groups and its role in the synthesis of oligonucleotides . The combination of the DMTr and benzoyl groups provides stability and selectivity during the synthesis process, making it a valuable tool in nucleic acid research and development .
Properties
Molecular Formula |
C46H53N6O7P |
---|---|
Molecular Weight |
832.9 g/mol |
IUPAC Name |
N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H53N6O7P/c1-33(2)52(34(3)4)60(57-29-13-27-47)58-32-41-30-50(31-43(59-41)51-28-26-42(49-45(51)54)48-44(53)35-14-9-7-10-15-35)46(36-16-11-8-12-17-36,37-18-22-39(55-5)23-19-37)38-20-24-40(56-6)25-21-38/h7-12,14-26,28,33-34,41,43H,13,29-32H2,1-6H3,(H,48,49,53,54)/t41-,43+,60?/m0/s1 |
InChI Key |
OCPFHAMGFFKQIG-UQSDLCBCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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